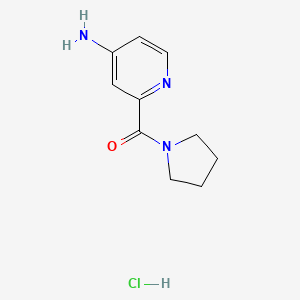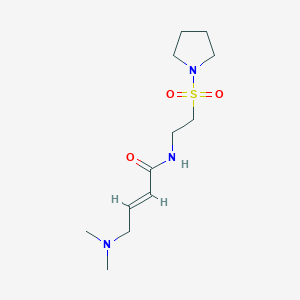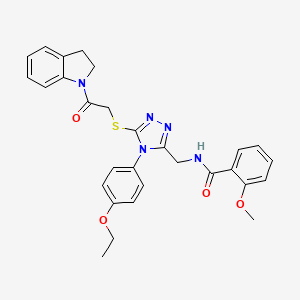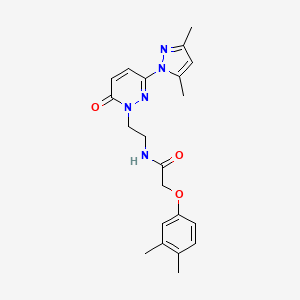
1-benzyl-N-(4-bromo-2-fluorophenyl)-6-oxopyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-(4-bromo-2-fluorophenyl)-6-oxopyridine-3-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been shown to possess potent inhibitory activity against glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a key role in many cellular processes, including glycogen metabolism, protein synthesis, cell proliferation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The compound 1-benzyl-N-(4-bromo-2-fluorophenyl)-6-oxopyridine-3-carboxamide, due to its structure involving aryl carboxamides, is part of a broader category of compounds known for their utility in the synthesis of biologically active molecules. Aryl carboxamides, similar to the structure of the subject compound, are instrumental in creating fluorinated versions of naphthoic acids, which, although less common than their benzoic acid counterparts, have significant potential in various biological activities. For instance, the synthesis of mono- and difluoronaphthoic acids has been explored for their potential use in medicinal chemistry, highlighting the importance of such structural units in developing new therapeutic agents (Tagat et al., 2002).
Novel Antimicrobial Agents
Further research into similar structural motifs has led to the development of thiourea derivatives with notable anti-pathogenic activity, particularly against biofilm-forming bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings underscore the potential of aryl carboxamide-based compounds in addressing critical needs in antimicrobial therapy, suggesting a promising avenue for the development of novel antimicrobial agents with enhanced efficacy against resistant bacterial biofilms (Limban et al., 2011).
Polymer Synthesis and Properties
Moreover, the chemical backbone represented by 1-benzyl-N-(4-bromo-2-fluorophenyl)-6-oxopyridine-3-carboxamide is structurally conducive to the synthesis of polyamides and polyimides, demonstrating significant utility in material science. Research has shown that similar compounds can be used to create polymers with exceptional thermal stability and solubility, beneficial for high-performance materials applications. These polymers, characterized by their ether linkages and ortho-phenylene units, showcase the versatility of aryl carboxamide derivatives in synthesizing materials with desirable physical and chemical properties (Hsiao et al., 2000).
Wirkmechanismus
Target of Action
The primary target of the compound “1-benzyl-N-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is GPR-119 . GPR-119 is a G protein-coupled receptor that is expressed in pancreatic β-cells and intestinal L cells, and plays a crucial role in glucose-dependent insulin release .
Mode of Action
The compound acts as a modulator of GPR-119 . By binding to this receptor, it can influence the activity of GPR-119, leading to changes in the cellular responses mediated by this receptor .
Biochemical Pathways
The activation of GPR-119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels . This increase in cAMP levels can stimulate the release of insulin in a glucose-dependent manner, thereby helping to regulate blood glucose levels .
Result of Action
The result of the compound’s action is the modulation of GPR-119 activity, which can lead to an increase in insulin release in a glucose-dependent manner . This can help to regulate blood glucose levels, making the compound potentially useful for the treatment of conditions like diabetes .
Eigenschaften
IUPAC Name |
1-benzyl-N-(4-bromo-2-fluorophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2O2/c20-15-7-8-17(16(21)10-15)22-19(25)14-6-9-18(24)23(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQZFTDOJBWGGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2523846.png)
![4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2523847.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2523856.png)
![5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole](/img/structure/B2523857.png)
![1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B2523859.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2523862.png)
![N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2523864.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-cyanophenyl)ethanediamide](/img/structure/B2523866.png)

